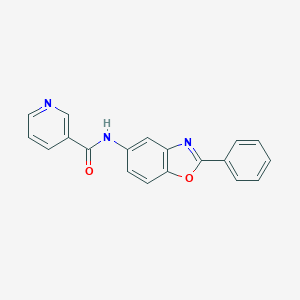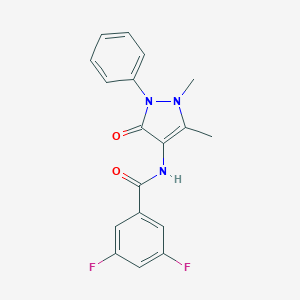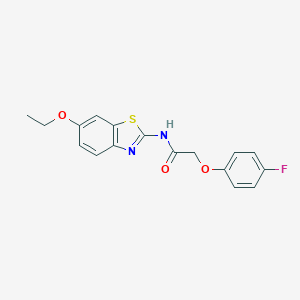
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile (IDOC) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. IDOC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.
Mechanism of Action
The mechanism of action of 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in the regulation of cell growth, proliferation, and survival. 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis (Wang et al., 2016).
Biochemical and Physiological Effects:
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile inhibits tumor growth and metastasis in mice (Wang et al., 2016). In addition, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016).
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile in lab experiments is that it is relatively easy to synthesize. However, one of the limitations is that its overall yield is relatively low, which can make it expensive to produce in large quantities. In addition, the mechanism of action of 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile. One direction is to further study its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to study its potential as a plant growth regulator. This could involve studying its effects on different types of plants and exploring its mechanism of action in more detail. Finally, future research could focus on developing more efficient synthesis methods for 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile to increase its overall yield and reduce its cost.
Conclusion:
In conclusion, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. Despite its advantages, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has limitations in terms of its low overall yield and limited understanding of its mechanism of action. Future research could focus on further exploring its potential applications and developing more efficient synthesis methods.
Synthesis Methods
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile can be synthesized through a multistep process that involves the reaction of 3,3-dimethyl-1-butanone with ethyl cyanoacetate in the presence of a base to form a β-ketoester. The β-ketoester is then reacted with isopropenyl magnesium bromide to form 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile. The overall yield of this process is about 40% (Wang et al., 2016).
Scientific Research Applications
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest (Wang et al., 2016). In agriculture, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as a plant growth regulator. It has been shown to promote the growth of rice plants and increase their resistance to environmental stress (Wang et al., 2016). In material science, 6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile has been studied for its potential as a building block for the synthesis of various organic compounds (Wang et al., 2016).
properties
Product Name |
6-Isopropenyl-3,3-dimethyl-2-oxocyclohexanecarbonitrile |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1S,6S)-3,3-dimethyl-2-oxo-6-prop-1-en-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-5-6-12(3,4)11(14)10(9)7-13/h9-10H,1,5-6H2,2-4H3/t9-,10-/m1/s1 |
InChI Key |
AEQYOGXRKORXFQ-NXEZZACHSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CCC(C(=O)[C@@H]1C#N)(C)C |
SMILES |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
Canonical SMILES |
CC(=C)C1CCC(C(=O)C1C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)

![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)





![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)